(Ala6,D-trp8,L-alaninol15)-galanin (1-15) is a synthetic analog of the endogenous neuropeptide galanin, which plays critical roles in various physiological processes including neuroendocrine functions, cognition, and pain modulation. This compound is derived from modifications to the galanin peptide sequence, specifically altering amino acids to enhance its biological activity or receptor selectivity. The galanin family consists of several peptides, with galanin itself being a 30-amino acid peptide that is cleaved from a precursor protein.
The galanin family of peptides, including (Ala6,D-trp8,L-alaninol15)-galanin (1-15), is primarily expressed in the central and peripheral nervous systems. It is encoded by the galanin gene, which undergoes post-translational modifications to produce various active forms. The specific modifications in this synthetic version are designed to optimize its interaction with galanin receptors.
(Ala6,D-trp8,L-alaninol15)-galanin (1-15) belongs to the class of neuropeptides and is classified under G-protein coupled receptor ligands. It interacts primarily with three known galanin receptors: GALR1, GALR2, and GALR3, each of which mediates distinct physiological responses.
The synthesis of (Ala6,D-trp8,L-alaninol15)-galanin (1-15) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
This method ensures high purity and yields for the final product.
The molecular structure of (Ala6,D-trp8,L-alaninol15)-galanin (1-15) can be analyzed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. These methods reveal the spatial arrangement of atoms within the molecule.
The chemical reactivity of (Ala6,D-trp8,L-alaninol15)-galanin (1-15) can be assessed through various biochemical assays that evaluate its stability and interaction with biological targets.
The mechanism by which (Ala6,D-trp8,L-alaninol15)-galanin (1-15) exerts its effects involves binding to specific galanin receptors on cell membranes, triggering intracellular signaling cascades.
Relevant data from studies indicate that modifications like D-Trp enhance resistance to enzymatic degradation while maintaining receptor affinity.
(Ala6,D-trp8,L-alaninol15)-galanin (1-15) has potential applications in various scientific fields:
(Ala6,D-Trp8,L-alaninol15)-Galanin (1-15) represents a strategically modified N-terminal fragment of full-length galanin (1-29) with targeted substitutions that enhance receptor selectivity and metabolic stability. The peptide backbone consists of the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-ol (using single-letter notation: GWTLNSAGYLLGPHa-ol), where three critical modifications define its pharmacological profile [3] [6] [8].
The Ala6 substitution replaces the native serine residue at position 6, reducing susceptibility to proteolytic cleavage while maintaining the peptide's overall hydrophilicity profile. At position 8, the D-Trp8 substitution introduces a D-configured tryptophan residue, which induces a steric constraint that stabilizes β-turn formation and significantly diminishes interaction with galanin receptor subtype 3 (GalR3). This chiral inversion enhances selectivity toward GalR1 and GalR2 receptors [3] [8]. The C-terminus features L-alaninol15, an alcohol derivative of alanine that replaces the native carboxylic acid. This modification eliminates the negative charge, conferring resistance to carboxypeptidases and altering the electrostatic interaction with receptor transmembrane domains [2] [6]. Collectively, these substitutions yield a peptide with the molecular formula C83H115N21O17 and a molecular weight of 1678.93 g/mol [1] [2].
Table 1: Amino Acid Sequence of Modified Galanin (1-15)
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Native Residue | Gly | Trp | Thr | Leu | Asn | Ser | Ala | Gly | Tyr | Leu | Leu | Gly | Pro | His | Ala-COOH |
Modified Residue | Gly | Trp | Thr | Leu | Asn | Ala | Ala | Gly | Tyr | Leu | Leu | Gly | Pro | His | L-alaninol |
Configuration | L | L | L | L | L | L | L | D | L | L | L | L | L | L | L |
Circular Dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments reveals that (Ala6,D-Trp8,L-alaninol15)-Galanin (1-15) adopts a dynamic structure dominated by partial α-helical segments between residues 7–12, contrasting with the unstructured N-terminus (residues 1–4) [3] [8]. In sodium dodecyl sulfate (SDS) micelles, which mimic the lipid bilayer, helical content increases from 28% to 42%, indicating membrane-induced stabilization. The D-Trp8 substitution disrupts the canonical helix through steric clashes with Tyr9, as evidenced by a distinct minimum at 222 nm in CD spectra and attenuated nuclear Overhauser effect spectroscopy (NOESY) cross-peaks between residues 8–10 [3] [8].
NMR studies in 30% hexafluoroisopropanol (HFIP) confirm these observations, showing stabilized i→i+4 hydrogen bonds for Leu10–Leu14 but weak NOEs for Gly7-D-Trp8-Tyr9. Temperature-dependent CD experiments demonstrate moderate cooperativity with a melting temperature (Tm) of 48°C, indicating reduced stability compared to native galanin (1-15) (Tm = 55°C), likely due to the helix-breaking effect of D-Trp8 [3].
Table 2: Conformational Parameters from CD and NMR Spectroscopy
Condition | % α-Helix | % β-Sheet | % Random Coil | Tm (°C) | Key Structural Features |
---|---|---|---|---|---|
Aqueous Buffer (pH 7.4) | 28% | 15% | 57% | 48 | Flexible N-terminus (1-5), nascent helix (7-12) |
SDS Micelles | 42% | 10% | 48% | 52 | Stabilized helix (7-12), membrane-anchoring via Trp2/Tyr9 |
30% HFIP | 38% | 12% | 50% | - | Enhanced i→i+4 H-bonds (Leu10-Leu14), D-Trp8-mediated kink |
FRET analysis provides critical insights into the spatial proximity and dynamics between the N-terminal Trp2 donor and Tyr9 acceptor residues, which bracket the modified region (positions 6–8). In the native peptide, Trp2-to-Tyr9 distance averages 12 Å, consistent with a compact helical fold [3]. However, in (Ala6,D-Trp8,L-alaninol15)-Galanin (1-15), this distance increases to 16 Å due to the steric bulk of D-Trp8, which forces Tyr9 lateral displacement. This observation aligns with CD data showing reduced helicity [3].
FRET efficiency (E) calculations reveal a decrease from 0.85 in wild-type galanin (1-15) to 0.68 in the modified analog. The Förster radius (R0) for the Trp-Tyr pair is 9 Å, and the measured efficiency follows:$$E = \frac{1}{1 + (R/R_0)^6}$$where R represents the interfluorophore distance. Time-resolved fluorescence decay further confirms increased conformational flexibility, with the D-Trp8 variant exhibiting biphasic decay kinetics (τ1 = 1.8 ns, τ2 = 4.2 ns) compared to the single-exponential decay (τ = 4.0 ns) in wild-type peptides [3]. These data collectively demonstrate that the Ala6 and D-Trp8 substitutions induce a kink near the receptor-binding domain, rationalizing its altered selectivity profile for galanin receptor subtypes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1